4-Cbz-6-methylene-1,4-oxazepane
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Overview
Description
Chemical Reactions Analysis
4-Cbz-6-methylene-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Cbz-6-methylene-1,4-oxazepane has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: It may be used in the study of biological processes and interactions at the molecular level.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Cbz-6-methylene-1,4-oxazepane can be compared with other similar compounds, such as:
4-Benzyl-6-methylene-1,4-oxazepane: This is essentially the same compound with a different naming convention.
6-Methylene-1,4-oxazepane-4-carboxylic acid tert-butyl ester: This compound has a similar oxazepane ring structure but with different functional groups.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for various applications in scientific research .
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
benzyl 6-methylidene-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-12-9-15(7-8-17-10-12)14(16)18-11-13-5-3-2-4-6-13/h2-6H,1,7-11H2 |
InChI Key |
BHTYCMVODOXQNT-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CN(CCOC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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